Iobitridol

Description

This compound has been used in trials studying the diagnostic of Diagnostic Imaging, Coronary Artery Disease, Type 2 Diabetes Mellitus, and Coronary Atherosclerosis.

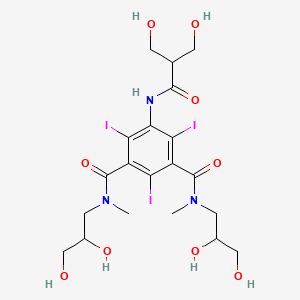

This compound is a water-soluble, tri-iodinated, non-ionic monomeric benzoate derivative and contrast medium used in diagnostic radiography. Upon administration, this compound is distributed through the vascular system and interstitial space. Like other organic iodine compounds, this agent blocks x-rays and appears opaque on x-ray film thus, enhancing the visibility of body parts containing this agent. This compound is rapidly removed by the kidneys in an unchanged form, and in cases of renal failure, heterotropic excretion occurs via the biliary route.

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

a nonionic monomeric low-osmolality contrast medium; structure given in second source

Properties

IUPAC Name |

1-N,3-N-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-1-N,3-N-dimethylbenzene-1,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28I3N3O9/c1-25(3-10(31)7-29)19(34)12-14(21)13(20(35)26(2)4-11(32)8-30)16(23)17(15(12)22)24-18(33)9(5-27)6-28/h9-11,27-32H,3-8H2,1-2H3,(H,24,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPBXIKWXNRACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(CO)O)C(=O)C1=C(C(=C(C(=C1I)NC(=O)C(CO)CO)I)C(=O)N(C)CC(CO)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28I3N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869865 | |

| Record name | Iobitridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

835.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136949-58-1 | |

| Record name | Iobitridol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136949-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iobitridol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136949581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iobitridol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12407 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iobitridol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOBITRIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/182ECH14UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iobitridol's Preclinical Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iobitridol is a non-ionic, low-osmolality iodinated contrast agent widely used in diagnostic imaging procedures. Understanding its preclinical mechanism of action is crucial for assessing its safety profile and for the development of safer contrast media. This technical guide provides a comprehensive overview of the preclinical studies investigating the molecular and cellular effects of this compound, with a focus on its impact on renal and endothelial cells.

Core Mechanism of Action: An Overview

Preclinical studies indicate that this compound, while generally well-tolerated, can induce cellular stress, particularly in the kidneys, the primary organ of excretion. The key mechanisms implicated in this compound's cellular effects involve the induction of apoptosis through the intrinsic mitochondrial pathway, mediated by the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase signaling pathways.

I. Effects on Renal Tubular Cells

The renal tubules are a primary site of potential toxicity for contrast agents. Preclinical evidence suggests that this compound exhibits a more favorable safety profile compared to other contrast agents, such as iohexol.

Renal Tubular Vacuolization

A common histological finding after contrast media administration is the vacuolization of proximal tubular epithelial cells. Comparative studies in rats have shown that this compound induces significantly less tubular vacuolization than iohexol.[1][2]

Table 1: Comparative Effects of this compound and Iohexol on Renal Tubular Vacuolization in Rats

| Parameter | This compound | Iohexol | p-value | Reference |

| Incidence of Tubular Vacuolization (Outer Cortex) | 3 of 14 rats | 14 of 14 rats | < 0.001 | [1] |

| Glomerular Capillary Congestion | 4 of 14 rats | 10 of 14 rats | < 0.05 | [1] |

Renal Function Parameters

In a rat model of acute renal failure, this compound demonstrated a reduced impact on renal function compared to iohexol.[3]

Table 2: Effects of this compound and Iohexol on Renal Function in a Rat Acute Renal Failure Model

| Parameter | This compound | Iohexol | Finding | Reference |

| Creatinine Clearance | No significant difference | No significant difference | - | |

| Urinary NAG Activity | No significant difference | No significant difference | - | |

| Renal Tubular Injury (Proximal) | Lower degree and incidence | Higher degree and incidence | p < 0.001 | |

| Renal Tubular Injury (Distal) | Lower degree and incidence | Higher degree and incidence | p < 0.05 | |

| PAH Accumulation (in vitro) | Less effect | Greater effect | p < 0.001 |

II. Molecular Mechanisms of this compound-Induced Apoptosis in Renal Cells

In vitro studies using various renal cell lines (HEK 293, LLC-PK1, MDCK) have elucidated the signaling pathways involved in this compound-induced apoptosis.

Induction of Apoptosis and Cell Viability

This compound has been shown to decrease renal cell viability in a dose- and time-dependent manner, inducing apoptosis as evidenced by DNA fragmentation.

Table 3: Effect of this compound on Renal Cell Viability and Apoptosis in vitro

| Cell Line | This compound Concentration | Incubation Time | Cell Viability (% of control) | DNA Fragmentation (% of apoptotic cells) | Reference |

| HEK 293 | 200 mg iodine/mL | 3 h | ~10% | - | |

| HEK 293 | 200 mg iodine/mL | 72 h | - | Increased | |

| LLC-PK1 | 200 mg iodine/mL | 72 h | - | Increased | |

| MDCK | 200 mg iodine/mL | 72 h | - | Increased |

Role of Reactive Oxygen Species (ROS) and Stress-Activated Kinases

The generation of ROS is a key initiating event in this compound-induced renal cell apoptosis. This oxidative stress leads to the activation of the Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.

Table 4: this compound-Induced ROS Production and Caspase-3 Activation in Renal Cells

| This compound Concentration | ROS Production (Fold Increase) | Caspase-3 Activation (Fold Increase) | Reference |

| 50 mgI/ml | Increased | Increased | |

| 100 mgI/ml | Increased | Increased | |

| 200 mgI/ml | Increased | Increased |

The antioxidant N-acetylcysteine (NAC) has been shown to attenuate this compound-induced ROS production, subsequent stress kinase activation, and apoptosis.

Intrinsic Apoptotic Pathway

The activation of the JNK and p38 pathways by this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This involves the upregulation of pro-apoptotic Bcl-2 family members, such as Bad, Bak, and Bax, and the activation of effector caspases, primarily caspase-3.

III. Experimental Protocols

In Vivo Model of Acute Renal Failure in Rats

-

Animals: Male Wistar rats.

-

Induction of Renal Failure: Pretreatment with indomethacin (10 mg/kg, subcutaneously) and Nω-nitro-L-arginine methyl ester (10 mg/kg, intravenously).

-

Contrast Media Administration: Intravenous injection of this compound or iohexol at a dose of 2.87 g I/kg.

-

Assessments:

-

Histopathology: Kidneys were excised, fixed, and stained for light microscopy to assess tubular injury.

-

Creatinine Clearance: Calculated from serum and urine creatinine levels.

-

Urinary N-acetyl-β-D-glucosaminidase (NAG): Measured as a marker of tubular damage.

-

In Vitro Renal Cell Culture and Treatment

-

Cell Lines: Human embryonic kidney (HEK 293) cells, porcine kidney epithelial (LLC-PK1) cells, and Madin-Darby canine kidney (MDCK) cells.

-

Culture Conditions: Cells were cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound Exposure: Cells were incubated with various concentrations of this compound (e.g., 100 and 200 mg iodine/mL) for different time points (e.g., 3, 24, 48, 72 hours).

Cell Viability Assay

-

Method: CellTiter 96 AQueous One Solution Cell Proliferation Assay (Promega).

-

Principle: The assay measures the conversion of a tetrazolium compound into a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells.

Apoptosis Assays

-

DNA Fragmentation (Flow Cytometry):

-

Cells were fixed, permeabilized, and stained with propidium iodide.

-

The percentage of cells with sub-G1 DNA content (indicative of apoptosis) was determined by flow cytometry.

-

-

Caspase-3 Activity Assay:

-

Cell lysates were incubated with a colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

The cleavage of the substrate, resulting in a color change, was measured spectrophotometrically.

-

Reactive Oxygen Species (ROS) Detection

-

Method: Dichlorodihydrofluorescein diacetate (DCFH-DA) assay.

-

Principle: DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Procedure:

-

Cells were loaded with DCFH-DA.

-

After exposure to this compound, the fluorescence intensity was measured using a fluorometer.

-

IV. Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for investigating the preclinical mechanism of action of this compound.

V. Interactions with Renal Transporters

While direct preclinical studies on the interaction of this compound with specific renal transporters such as Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs) are limited, the reduced accumulation of the organic anion para-aminohippuric acid (PAH) in the presence of this compound in rat renal slices suggests a potential interaction with organic anion transport systems. Further research is warranted to fully characterize the interaction of this compound with these and other renal transporters.

Conclusion

Preclinical studies have provided valuable insights into the mechanism of action of this compound, highlighting its effects on renal tubular cells. The induction of apoptosis via a ROS-mediated activation of the intrinsic pathway appears to be a central mechanism. Comparative studies consistently suggest that this compound has a more favorable renal safety profile than some other low-osmolar contrast agents like iohexol. This in-depth understanding of this compound's preclinical pharmacology is essential for its safe clinical use and for guiding the development of future generations of contrast media with improved safety profiles.

References

- 1. This compound, a new nonionic low-osmolality contrast agent, and iohexol. Impact on renal histology in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural changes in the renal proximal tubular cells induced by iodinated contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative toxic effects of this compound and iohexol on the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Synthesis of Iobitridol for Research Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iobitridol is a non-ionic, low-osmolar, tri-iodinated monomeric X-ray contrast agent.[1][2] It is widely utilized in diagnostic imaging procedures such as computed tomography (CT), angiography, and urography to enhance the visibility of internal structures.[3][4] Its molecular design, featuring a tri-iodinated benzene ring masked by hydrophilic side chains, results in low osmolality and viscosity, contributing to a favorable safety profile compared to ionic contrast media.[5] This technical guide provides a comprehensive overview of the chemical properties of this compound and a detailed methodology for its synthesis and analysis for research purposes.

Chemical Properties of this compound

This compound is a white to off-white solid that is highly soluble in water. The presence of three iodine atoms in its structure is responsible for its radiopaque properties, as iodine has a high atomic number and effectively attenuates X-rays. The key physicochemical properties of this compound are summarized in the tables below.

General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C20H28I3N3O9 | |

| Molecular Weight | 835.16 g/mol | |

| IUPAC Name | N,N'-bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)propanoyl]amino]-2,4,6-triiodo-N,N'-dimethylisophthalamide | |

| CAS Number | 136949-58-1 | |

| Appearance | White to off-white solid | |

| Melting Point | 196-199 °C | |

| Log P (octanol/water) | -2.63 | |

| Water Solubility | >140% (m/v) |

Properties of this compound Solutions for Injection

| Property | Xenetix® 250 | Xenetix® 300 | Xenetix® 350 | Reference(s) |

| Iodine Concentration (mg I/mL) | 250 | 300 | 350 | |

| This compound Concentration (g/100mL) | 54.84 | 65.81 | 76.78 | |

| Osmolality (mOsm/kg H2O) | 585 | 695 | 915 | |

| Viscosity at 20°C (mPa·s) | 6 | 10.5 | 20 | |

| Viscosity at 37°C (mPa·s) | 3.5 | 6 | 10 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the iodination of 5-aminoisophthalic acid. The subsequent steps involve the formation of an isophthaloyl dichloride intermediate, followed by amidation reactions to introduce the hydrophilic side chains. A representative synthetic scheme is outlined below.

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound and its key intermediates, adapted from the patent literature for a research laboratory setting.

Materials and Reagents:

-

5-Aminoisophthalic acid

-

Iodine monochloride (ICl) or Iodine (I2) and an oxidizing agent (e.g., iodic acid)

-

Thionyl chloride (SOCl2) or Oxalyl chloride ((COCl)2)

-

Glycerol

-

Acetone

-

Strong acid catalyst (e.g., p-toluenesulfonic acid)

-

N-methyl-2,3-dihydroxypropylamine

-

Triethylamine

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents (e.g., isopropanol, ethanol, dichloromethane, N,N-dimethylacetamide)

-

Strong acid and strong base ion-exchange resins

-

Activated carbon

Step 1: Synthesis of 5-Amino-2,4,6-triiodoisophthalic Acid

-

To a stirred suspension of 5-aminoisophthalic acid (1 equivalent) in water, add concentrated hydrochloric acid until the pH is acidic.

-

Add a solution of iodine monochloride (at least 3 equivalents) dropwise to the suspension. Alternatively, a mixture of iodine and an oxidizing agent can be used.

-

Heat the reaction mixture to 80-90 °C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water to remove excess acid and unreacted reagents.

-

Dry the product, 5-amino-2,4,6-triiodoisophthalic acid, under vacuum.

Step 2: Synthesis of 5-Amino-2,4,6-triiodoisophthaloyl Dichloride

-

Suspend 5-amino-2,4,6-triiodoisophthalic acid (1 equivalent) in an inert solvent such as dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Add thionyl chloride (at least 2 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the evolution of gas ceases and the reaction is complete.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude 5-amino-2,4,6-triiodoisophthaloyl dichloride. This intermediate is often used immediately in the next step without further purification.

Step 3 and 4: Synthesis of the Protected Side Chain and Amidation

This involves the protection of a glycerol derivative and its subsequent reaction with the acyl chloride. A more direct approach involves the synthesis of the final side chains and their direct amidation. The following steps outline the introduction of the final side chains.

Step 5: Synthesis of this compound (Amidation and Deprotection in situ)

-

Dissolve 5-amino-2,4,6-triiodoisophthaloyl dichloride (1 equivalent) in a suitable solvent like N,N-dimethylacetamide.

-

In a separate flask, prepare a solution of N-methyl-2,3-dihydroxypropylamine (excess) and a base such as triethylamine in a suitable solvent.

-

Cool the solution of the acyl chloride to 0-5 °C and slowly add the amine solution dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete.

-

The reaction mixture contains the protected intermediate. Acidic workup (e.g., with hydrochloric acid) will hydrolyze any protecting groups and yield the crude this compound.

Step 6: Purification of this compound

-

The crude this compound is first purified by passing it through a series of ion-exchange resins to remove ionic impurities. A strong acid cation-exchange resin is used first, followed by a strong base anion-exchange resin.

-

The eluate from the ion-exchange columns is then concentrated under reduced pressure.

-

The concentrated solution is treated with activated carbon to remove colored impurities.

-

The final purification is achieved by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and isopropanol. The crude solid is dissolved in a minimal amount of hot ethanol, and isopropanol is then added until the solution becomes turbid. Upon cooling, pure this compound crystallizes out.

-

The crystals are collected by vacuum filtration, washed with a cold solvent mixture, and dried under vacuum.

Analysis and Quality Control

The purity of the synthesized this compound should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of this compound and detecting any related impurities.

Experimental Protocol for HPLC Analysis:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed.

-

Mobile Phase A: Water with a small amount of an acid modifier like formic acid or trifluoroacetic acid (e.g., 0.1% v/v).

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B over the course of the run to elute all components.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 240 nm).

-

Sample Preparation: The synthesized this compound is dissolved in the mobile phase or a suitable solvent at a known concentration.

Caption: HPLC analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized this compound.

Experimental Protocol for NMR Analysis:

-

Solvent: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) can be used as the solvent.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic proton, the methyl groups, and the protons on the dihydroxypropyl side chains.

-

¹³C NMR: The carbon NMR spectrum will show signals for the iodinated aromatic carbons, the carbonyl carbons, and the carbons of the aliphatic side chains. Peak assignments can be confirmed using 2D NMR techniques such as COSY and HSQC.

Research Applications

In a research setting, synthesized and purified this compound can be used for various preclinical imaging studies.

Caption: Workflow for research application of this compound.

The non-ionic and low-osmolar nature of this compound makes it a valuable tool for high-resolution imaging in animal models of various diseases, including cancer, cardiovascular diseases, and renal dysfunction. Its pharmacokinetic and pharmacodynamic properties can be studied to understand its distribution and clearance from the body, which is crucial for the development of new and improved contrast agents.

Conclusion

This technical guide provides a detailed overview of the chemical properties of this compound and a comprehensive set of protocols for its synthesis, purification, and analysis in a research setting. The provided methodologies, from the initial iodination of 5-aminoisophthalic acid to the final purification and quality control, offer a solid foundation for researchers and drug development professionals working with this important X-ray contrast agent. The successful synthesis and characterization of this compound will enable its use in a wide range of preclinical imaging studies, contributing to the advancement of diagnostic imaging and our understanding of various disease models.

References

- 1. US11059021B2 - Process for the preparation of intermediates useful in the preparation of non-ionic contrast agents - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101215244A - Method for synthesizing 5-amino-2,4,6-triiodoisophthaloyl dichloride - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. assets.hpra.ie [assets.hpra.ie]

Iobitridol: A Comprehensive Technical Guide to Preclinical Pharmacokinetics and Biodistribution

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Iobitridol (Xenetix®) is a non-ionic, low-osmolality, monomeric, tri-iodinated contrast agent widely used in diagnostic imaging procedures such as urography and angiography[1][2][3]. Its safety and efficacy are underpinned by a favorable pharmacokinetic and biodistribution profile, characterized by rapid distribution within the extracellular fluid, minimal protein binding, negligible metabolism, and swift elimination primarily through renal excretion. This technical guide provides an in-depth summary of the pharmacokinetics and biodistribution of this compound as determined in key animal models, presenting quantitative data, detailed experimental protocols, and visual workflows to support preclinical research and development.

Pharmacokinetic Profile

Animal pharmacokinetic studies in rats, rabbits, and dogs consistently demonstrate that this compound behaves as a marker of the extracellular fluid. Following intravenous administration, it distributes throughout the vascular and interstitial spaces without significant penetration into cells or across the healthy blood-brain barrier[1][4]. Its elimination is rapid and occurs almost exclusively via glomerular filtration, without evidence of tubular secretion or reabsorption.

Quantitative Pharmacokinetic Parameters

The key pharmacokinetic parameters of this compound have been quantified in several animal species. A summary of these findings following a 300 mg I/kg intravenous dose is presented below.

| Parameter | Rat (n=6) | Rabbit (n=6) | Dog (n=6) |

| Dose | 300 mg I/kg | 300 mg I/kg | 300 mg I/kg |

| Elimination Half-Life (t½β) | 25 ± 1 min | 72 ± 6 min | 53 ± 3 min |

| Mean Residence Time (MRT) | 36 ± 2 min | 90 ± 5 min | 66 ± 4 min |

| Apparent Volume of Distribution (Vd) | 236 ± 11 ml/kg | 267 ± 18 ml/kg | 252 ± 11 ml/kg |

| Clearance (CL) | 2 ± 0 ml/min | 7 ± 0 ml/min | 45 ± 3 ml/min |

| Data sourced from Dencausse et al. as cited in the NCBI Bookshelf. |

Biodistribution

The distribution of this compound throughout the body is rapid and confined to the extracellular space. Studies using radiolabeled this compound provide a quantitative view of its concentration in various tissues relative to plasma.

Quantitative Tissue Distribution in Rats

A whole-body quantitative autoradiography study in rats using ¹²⁵I-labeled this compound provides detailed insights into its tissue distribution 1 hour after administration. The highest concentrations are observed in organs of excretion (kidneys), with minimal to no presence in the brain, confirming its inability to cross the blood-brain barrier. By 24 hours post-administration, radioactivity was only detectable in the thyroid, a common finding with iodine-based compounds when the thyroid is not blocked.

| Tissue | Tissue/Plasma Radioactivity Ratio (1 Hour Post-Administration) |

| Unblocked Thyroid | 29.56 |

| Kidneys | 11.80 |

| Skin | 1.90 |

| Lungs | 1.28 |

| Liver | 1.18 |

| Heart | 0.62 |

| Brain | Not Detectable |

| Data from a study by Bourrinet et al. administering 300 mg I/kg with 3.7 MBq of ¹²⁵I-iobitridol. |

Metabolism, Protein Binding, and Excretion

Metabolism and Protein Binding

This compound undergoes minimal metabolism. In vitro studies using hepatic microsomes from rats, monkeys, dogs, rabbits, and humans showed that any metabolites formed constituted no more than 1.9% of the injected dose. The number of metabolites varied slightly by species, with three detected in rats, two in humans, and one in monkeys, dogs, and rabbits. The compound is overwhelmingly eliminated in its unchanged form. Furthermore, this compound exhibits negligible binding to plasma proteins, with in vitro studies showing only 2.1% binding to human albumin. This low level of binding contributes to its rapid glomerular filtration and limited tissue interaction.

Excretion Profile

The primary route of elimination for this compound is through the kidneys into the urine. In cases of renal failure, a secondary, heterotopic excretion pathway via the biliary route can occur. The excretion is rapid and nearly complete within 24 hours in most species.

| Species | Route | % of Injected Dose Excreted | Timeframe |

| Rat | Urine | 86% | 24-48 hours |

| Feces | 5% | 24-48 hours | |

| Rabbit | Urine | 92 ± 5% | 24 hours |

| Feces | 0.73 ± 0.1% | 24 hours | |

| Dog | Urine | 91 ± 2% | 5 hours |

| Feces | 0.16 ± 0.03% | 5 hours | |

| Data sourced from Dencausse et al. and Bourrinet et al. as cited in the NCBI Bookshelf. |

Experimental Protocols & Methodologies

The data presented in this guide are derived from rigorous preclinical studies. The following sections detail the typical methodologies employed.

General Pharmacokinetic Study Protocol

Pharmacokinetic parameters are typically determined following intravenous administration of this compound to the animal model of choice (e.g., Sprague-Dawley rats).

Methodology:

-

Animal Models: Studies have utilized Sprague-Dawley rats, rabbits, and dogs. Animals are acclimatized under controlled conditions.

-

Dose Administration: this compound is administered as a single intravenous bolus, typically via a cannulated vein (e.g., femoral vein). Doses are often standardized to 300 mg of iodine per kg of body weight.

-

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration from a contralateral vessel.

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

-

Quantification: this compound concentrations in plasma are determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection.

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters (t½, Vd, CL, etc.).

Whole-Body Autoradiography Protocol (Rats)

This technique is used to visualize and quantify the distribution of a radiolabeled compound in the entire animal body.

Methodology:

-

Radiolabeling: this compound is labeled with a suitable radioisotope, such as Iodine-125 (¹²⁵I).

-

Administration: A solution containing a known dose of this compound and a specific activity of ¹²⁵I-iobitridol is administered intravenously to rats.

-

Tissue Collection: At designated time points (e.g., 1, 4, 24 hours), animals are euthanized. The carcasses are immediately frozen in a mixture like hexane and solid CO₂ to prevent artifactual redistribution of the radiolabel.

-

Sectioning: The frozen bodies are embedded and sectioned sagittally using a large-format cryomicrotome.

-

Imaging: The thin sections are mounted and exposed to a phosphor imaging plate or X-ray film.

-

Quantification: The resulting autoradiograms are scanned, and the optical density in different tissues is measured. These densities are compared to those of radioactive standards to quantify the concentration of the radiolabel in each tissue and calculate tissue-to-plasma concentration ratios.

Analytical Methods

Accurate quantification of this compound in biological matrices is critical. HPLC with UV detection is a standard, specific, and reproducible method that does not require an internal standard. For formulation analysis, ¹H NMR spectroscopy has also been validated as a direct and rapid quantification method.

This compound ADME Profile: A Logical Overview

The overall pharmacokinetic behavior of this compound can be summarized in an ADME (Absorption, Distribution, Metabolism, Excretion) profile. As it is administered intravenously, the absorption phase is bypassed.

References

- 1. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound – Application in Therapy and Current Clinical Research [essais-cliniques.be]

- 3. This compound: a review of its use as a contrast medium in diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.hpra.ie [assets.hpra.ie]

Understanding Iobitridol: An In-Vitro Analysis of Osmolality and Viscosity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro physicochemical properties of Iobitridol, a non-ionic, low-osmolality radiographic contrast medium. A thorough understanding of its osmolality and viscosity is critical for predicting its behavior in physiological systems and ensuring its safe and effective use in diagnostic imaging. This document summarizes key quantitative data, details the experimental methodologies for their determination, and presents visual workflows to elucidate the measurement processes.

Core Physicochemical Data of this compound

This compound (Xenetix®) is a water-soluble, tri-iodinated, non-ionic monomeric contrast agent.[1][2] Its chemical structure is designed to minimize interactions with biological membranes, contributing to its favorable safety profile.[2] The osmolality and viscosity are key parameters that influence its hemodynamic effects and patient tolerance.[3][4]

Quantitative Data Summary

The osmolality and viscosity of this compound are dependent on its concentration and the temperature of the solution. The following tables summarize these properties for commercially available concentrations of this compound.

Table 1: Osmolality of this compound Solutions

| This compound Concentration (mg I/mL) | Osmolality (mOsm/kg H₂O) |

| 250 | 585 |

| 300 | 695 |

| 350 | 915 |

Table 2: Viscosity of this compound Solutions at Different Temperatures

| This compound Concentration (mg I/mL) | Viscosity at 20°C (mPa·s) | Viscosity at 37°C (mPa·s) |

| 250 | 6 | 4 |

| 300 | 11 | 6 |

| 350 | 21 | 10 |

Experimental Protocols

The determination of osmolality and viscosity of pharmaceutical solutions like this compound requires precise and standardized methodologies. The following sections detail the general principles and steps for these measurements.

Osmolality Determination

Osmolality is a measure of the solute concentration in a solution and is a critical factor in the physiological compatibility of injectable drugs. The most common methods for its determination are freezing-point depression osmometry and vapor pressure osmometry.

Methodology: Freezing-Point Depression Osmometry

This method is based on the colligative property that the freezing point of a solution is depressed in proportion to the molal concentration of all dissolved particles.

1. Principle: The freezing point of a solution is lower than that of the pure solvent. This depression is directly proportional to the concentration of solute particles. An osmometer measures this freezing point depression to calculate the osmolality.

2. Apparatus: A freezing point osmometer.

3. Calibration:

- The instrument is calibrated using standard solutions of known osmolality, typically sodium chloride solutions.

- A two-point calibration is performed using two standards that bracket the expected osmolality of the this compound sample.

- For low osmolality samples, purified water can be used as a zero-point standard (0 mOsm/kg).

4. Procedure:

- A small, precise volume of the this compound solution is placed in a sample tube.

- The sample is supercooled to a temperature below its freezing point.

- Freezing is then induced by mechanical vibration or a brief electrical current.

- As the sample freezes, the heat of fusion is released, causing the temperature to rise to a plateau, which is the freezing point of the solution.

- The instrument's detector measures this temperature, and the microprocessor converts the freezing point depression into an osmolality value (mOsm/kg).

5. System Suitability: The measurement of a standard solution is repeated multiple times (e.g., six times). The repeatability and the deviation of the average value from the known value should be within acceptable limits (e.g., <2.0% and <3.0%, respectively).

Methodology: Vapor Pressure Osmometry

This technique measures the dew point temperature depression of a sample compared to the pure solvent, which is related to the vapor pressure and thus the osmolality.

1. Principle: The vapor pressure of a solution is lower than that of the pure solvent at the same temperature. This difference in vapor pressure is proportional to the solute concentration. The instrument measures the temperature at which condensation forms on a thermocouple, which is related to the vapor pressure.

2. Apparatus: A vapor pressure osmometer.

3. Calibration: The instrument is calibrated with standard solutions of known osmolality.

4. Procedure:

- A small volume (typically microliters) of the this compound solution is pipetted onto a filter paper disc.

- The disc is placed in the sample holder within a sealed measurement chamber.

- The chamber is allowed to equilibrate, and the instrument measures the dew point temperature.

- The difference between the dew point of the sample and that of the pure solvent is used to calculate the osmolality.

Viscosity Determination

Viscosity is the measure of a fluid's resistance to flow and is a crucial parameter for the injectability and hemodynamic effects of contrast media. The viscosity of contrast agents generally decreases with increasing temperature.

Methodology: Capillary Tube Viscometry

1. Principle: This method measures the time it takes for a known volume of liquid to flow through a capillary of a known diameter and length under a given pressure.

2. Apparatus: A capillary tube viscometer (e.g., an Ubbelohde viscometer).

3. Calibration: The viscometer constant is determined by measuring the flow time of a standard liquid with a known viscosity.

4. Procedure:

- The this compound solution is introduced into the viscometer.

- The viscometer is placed in a constant temperature bath until the sample reaches the desired temperature (e.g., 20°C or 37°C).

- The liquid is drawn up into the measuring bulb.

- The time taken for the liquid to flow between two marked points on the capillary is measured accurately.

- The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity (in mPa·s) is then calculated by multiplying the kinematic viscosity by the density of the solution at the same temperature.

Methodology: Rotational Viscometry

1. Principle: A spindle is rotated in the sample fluid, and the torque required to overcome the viscous drag is measured. This torque is proportional to the viscosity of the fluid.

2. Apparatus: A rotational viscometer with appropriate spindles.

3. Calibration: The instrument is calibrated using standard viscosity fluids.

4. Procedure:

- The this compound solution is placed in a suitable container.

- The viscometer is set up with the appropriate spindle and rotational speed.

- The spindle is immersed in the this compound solution to the specified depth.

- The sample is allowed to equilibrate to the test temperature.

- The spindle is rotated, and the instrument measures the torque.

- The viscosity is either read directly from the instrument's display or calculated from the torque reading, spindle geometry, and rotational speed.

Visualized Workflows

The following diagrams illustrate the generalized experimental workflows for determining the osmolality and viscosity of this compound.

Caption: Experimental workflow for osmolality determination.

Caption: Experimental workflow for viscosity determination.

References

- 1. This compound | C20H28I3N3O9 | CID 65985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: a review of its use as a contrast medium in diagnostic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deconvolution Analysis of the Non-Ionic Iomeprol, this compound and Iodixanol Contrast Media-Treated Human Whole Blood Thermograms: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Iobitridol: A Technical Guide to Stability and Storage for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for iobitridol, a non-ionic, water-soluble, tri-iodinated contrast agent. This document is intended for laboratory use to ensure the integrity and reliability of this compound in research and development settings. The information presented is synthesized from publicly available data sheets, product monographs, and scientific literature on this compound and related compounds, following the principles outlined by the International Council for Harmonisation (ICH) guidelines.

Summary of this compound Stability and Storage

This compound is recognized for its remarkable chemical stability, largely attributed to the strategic placement of hydrophilic groups that shield the tri-iodinated benzene ring.[1] The commercial product, Xenetix®, has a shelf life of three years.[2] Adherence to proper storage conditions is crucial to prevent degradation and ensure the accuracy of experimental results.

Recommended Storage Conditions

For laboratory use, this compound should be stored in accordance with the following conditions to maintain its quality and integrity.

| Parameter | Recommended Condition | Rationale & References |

| Temperature | Store at a temperature below 30°C.[3][4] Some sources recommend refrigeration at 2°C - 8°C.[5] | To minimize thermal degradation. Stability studies have indicated the product can be stored at temperatures up to 35°C. |

| Light | Protect from light. | To prevent photodegradation. Containers should be kept in their outer cartons. |

| Humidity | Store in a dry place. Keep container tightly closed. | This compound is hygroscopic and can absorb moisture from the air, which may affect its stability. |

| Atmosphere | Store in a well-ventilated place. | General good laboratory practice for chemical storage. |

Incompatibilities and Handling Precautions

-

Chemical Incompatibilities : this compound is incompatible with strong oxidizing agents.

-

Admixtures : To avoid the risk of physicochemical incompatibility, this compound solutions should not be mixed with other medicinal products in the same syringe or infusion container.

-

Container Closure Systems : this compound is commercially available in glass vials and polypropylene soft bags (ScanBag®). For laboratory purposes, it is recommended to store this compound in its original container or in tightly sealed, inert containers (e.g., Type I borosilicate glass) to prevent contamination and interaction with the storage vessel.

Forced Degradation and Potential Degradation Pathways

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, this section outlines the typical conditions based on ICH guidelines and proposes potential degradation pathways based on the known impurities of this compound and the degradation patterns of similar iodinated compounds.

Known Impurities of this compound

A number of impurities related to this compound have been identified, which may arise during synthesis or as degradation products. The structures of these impurities can provide insights into potential degradation pathways.

| Impurity Name | Molecular Formula | Molecular Weight | Potential Origin |

| 5-(3-Hydroxy-2-(hydroxymethyl)propanamido)-2,4,6-triiodoisophthalic Acid | C₁₂H₁₀I₃NO₇ | 660.93 | Hydrolysis of amide linkages |

| This compound Impurity 2 | C₁₆H₁₉I₃N₂O₈ | 748.05 | Not specified |

(Data sourced from commercial suppliers of pharmaceutical reference standards)

Proposed Degradation Pathways

Based on the chemical structure of this compound and studies on other iodinated contrast agents, the following degradation pathways are proposed under various stress conditions.

-

Hydrolysis (Acidic/Alkaline) : The amide linkages in the side chains of this compound are susceptible to hydrolysis under both acidic and alkaline conditions. This can lead to the cleavage of the side chains, potentially forming impurities such as 5-(3-Hydroxy-2-(hydroxymethyl)propanamido)-2,4,6-triiodoisophthalic acid.

-

Oxidation : The presence of numerous hydroxyl groups and amide functionalities suggests potential susceptibility to oxidative degradation. Common laboratory oxidizing agents like hydrogen peroxide can be used to investigate this pathway. Degradation may involve hydroxylation of the aromatic ring or oxidation of the side chains.

-

Photodegradation : Exposure to UV or visible light can induce photodegradation. For other iodinated compounds, deiodination (the removal of iodine atoms) and hydroxylation have been observed as primary photodegradation mechanisms.

-

Thermal Degradation : At elevated temperatures, deiodination and oxidative degradation of the side chains are plausible degradation pathways, as seen with other iodinated aromatic compounds.

Caption: Proposed degradation pathways of this compound under various stress conditions.

Experimental Protocols for Stability Assessment

This section provides detailed, albeit model, experimental protocols for conducting forced degradation studies and for a stability-indicating analytical method. These protocols are based on established ICH guidelines and common practices in the pharmaceutical industry.

General Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies in a laboratory setting.

Caption: General experimental workflow for forced degradation studies of this compound.

Protocol for Forced Degradation Studies

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The conditions below are starting points and may need to be adjusted.

| Stress Condition | Protocol |

| Acid Hydrolysis | To 1 mL of this compound solution (1 mg/mL), add 1 mL of 0.1 M HCl. Heat at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours). Withdraw samples at time points, cool, and neutralize with an equivalent amount of 0.1 M NaOH before analysis. |

| Alkaline Hydrolysis | To 1 mL of this compound solution (1 mg/mL), add 1 mL of 0.1 M NaOH. Keep at room temperature or heat at 60°C for a specified duration. Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis. |

| Oxidative Degradation | To 1 mL of this compound solution (1 mg/mL), add 1 mL of 3% hydrogen peroxide (H₂O₂). Store in the dark at room temperature for a specified duration. Withdraw samples at time points for analysis. |

| Thermal Degradation | Solid State: Place a thin layer of this compound powder in a petri dish and expose to 70°C in a calibrated oven. Solution State: Heat the this compound solution (1 mg/mL) at 70°C. Sample at various time points. |

| Photodegradation | Expose this compound powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. |

Model Stability-Indicating UPLC Method

A stability-indicating method must be able to separate the active ingredient from its degradation products and any impurities. The following is a model UPLC method suitable for the analysis of this compound and its potential degradation products.

| Parameter | Suggested Conditions |

| Instrument | Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS). |

| Column | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent reversed-phase column suitable for polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Time (min) |

| 0.0 | |

| 10.0 | |

| 12.0 | |

| 12.1 | |

| 15.0 | |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Detector Wavelength | PDA detection at 245 nm. Collect spectra from 200-400 nm for peak purity analysis. |

| MS Detector | Electrospray Ionization (ESI) in positive and negative modes for identification of degradation products. |

Method Validation: This method would require full validation according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

This compound is a chemically stable molecule when stored under the recommended conditions of protection from light and temperatures below 30°C. For laboratory use, it is imperative to adhere to these storage guidelines and handle the compound in a manner that prevents contamination and degradation. The provided model protocols for forced degradation studies and a stability-indicating UPLC method offer a robust framework for researchers to assess the stability of this compound in their specific applications and to identify and quantify any potential degradation products. This ensures the quality and reliability of the data generated in research and drug development activities involving this compound.

References

Biocompatibility of Iobitridol for In Vivo Research Applications: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iobitridol (Xenetix®), a non-ionic, low-osmolar iodinated contrast medium, is widely utilized in diagnostic imaging. Its biocompatibility is a critical factor for its use in in vivo research applications, where minimizing interference with biological systems is paramount. This technical guide provides a comprehensive overview of the biocompatibility of this compound, summarizing key preclinical safety data, detailing experimental protocols for biocompatibility assessment, and exploring the potential cellular mechanisms of interaction. While direct quantitative data for this compound is not always publicly available, this guide draws upon comparative data from other non-ionic, low-osmolar contrast agents to provide a thorough assessment for researchers.

Introduction

This compound is a third-generation, non-ionic, monomeric, low-osmolar contrast agent. Its molecular structure is designed to be hydrophilic, which contributes to its favorable safety profile.[1] For in vivo research, an ideal contrast agent should be biologically inert, exhibiting high biocompatibility and minimal off-target effects. This guide delves into the key aspects of this compound's biocompatibility, including its physicochemical properties, cytotoxicity, hemocompatibility, and in vivo toxicity, providing researchers with the necessary information to confidently employ this agent in their studies.

Physicochemical Properties

The biocompatibility of a contrast agent is intrinsically linked to its physicochemical properties. This compound's low osmolality and viscosity, in comparison to older ionic agents, are key to its reduced side effects.[1]

| Property | Value | Reference |

| Molecular Weight | 835.18 g/mol | [1] |

| Iodine Content | 350 mg/mL | [1] |

| Osmolality (at 350 mg I/mL) | 915 mOsm/kg H₂O | [1] |

| Viscosity (at 37°C for 350 mg I/mL) | 10.5 mPa·s |

Cytotoxicity Assessment

Cytotoxicity assays are crucial for evaluating the potential of a substance to cause cell damage. While specific percentage viability data for this compound is limited in publicly available literature, studies on similar non-ionic, low-osmolar contrast agents provide valuable insights. Generally, non-ionic agents exhibit lower cytotoxicity compared to ionic agents.

Table 3.1: Comparative Cytotoxicity of Non-Ionic Contrast Agents on Endothelial Cells (Illustrative Data)

| Contrast Agent | Concentration (mg I/mL) | Cell Viability (%) | Reference |

| Non-ionic Agent A | 50 | 92 ± 5 | |

| 100 | 85 ± 7 | ||

| 150 | 78 ± 6 | ||

| Non-ionic Agent B | 50 | 95 ± 4 | |

| 100 | 88 ± 5 | ||

| 150 | 81 ± 8 |

Note: This table presents illustrative data from studies on non-ionic, low-osmolar contrast agents to demonstrate typical cytotoxicity profiles. Specific data for this compound was not available in the reviewed sources.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound solution

-

Target cells (e.g., human umbilical vein endothelial cells - HUVECs)

-

96-well plates

-

Complete cell culture medium

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Hemocompatibility Assessment

Hemocompatibility is the measure of a material's interaction with blood. For intravascularly administered agents like this compound, low hemolytic potential is essential. Studies have generally shown that modern non-ionic contrast agents have minimal hemolytic effects.

Table 4.1: Comparative Hemolysis Rates of Non-Ionic Contrast Agents (Illustrative Data)

| Contrast Agent | Concentration (mg I/mL) | Hemolysis Rate (%) | Reference |

| Non-ionic Agent A | 100 | < 1 | |

| 200 | < 2 | ||

| 300 | < 2 | ||

| Non-ionic Agent B | 100 | < 1 | |

| 200 | < 2 | ||

| 300 | < 2 |

Note: This table presents illustrative data from studies on non-ionic, low-osmolar contrast agents. According to ASTM F756-17, a hemolysis rate below 2% is generally considered non-hemolytic. Specific data for this compound was not available in the reviewed sources.

Experimental Protocol: In Vitro Hemolysis Assay (ASTM F756-17, Modified)

This protocol is adapted from the standard practice for the assessment of the hemolytic properties of materials.

Materials:

-

This compound solution

-

Fresh human or animal blood with anticoagulant (e.g., citrate, heparin)

-

Phosphate-buffered saline (PBS)

-

Positive control (e.g., Triton X-100 or distilled water)

-

Negative control (PBS)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Blood Preparation: Collect fresh blood and dilute it with PBS to achieve a standardized erythrocyte concentration.

-

Incubation: Mix the diluted blood with different concentrations of this compound, the positive control, and the negative control. Incubate the mixtures at 37°C for a defined period (e.g., 3 hours) with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

-

Supernatant Analysis: Carefully collect the supernatant and measure the absorbance of free hemoglobin at 540 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis using the following formula:

% Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vivo Toxicity Studies

Preclinical in vivo studies in various animal models have demonstrated a favorable toxicological profile for this compound.

Table 5.1: Summary of In Vivo Toxicity Findings for this compound

| Study Type | Animal Model | Key Findings | Reference |

| Acute Toxicity | Mouse | LD₅₀ values were comparable to other non-ionic contrast agents. | |

| Chronic Toxicity | Rat, Dog | No significant toxicity was observed after repeated intravenous administration over 4 weeks. Notably, this compound did not induce the same degree of renal tubular cell vacuolization as seen with iohexol in rats. | |

| Reproductive Toxicity | Rat, Rabbit | No teratogenic or mutagenic potential was observed. | |

| Local Tolerance | Rabbit | Perivenous injection resulted in low-intensity, reversible inflammatory signs. |

Experimental Protocol: Acute Intravenous Toxicity Study in Rats (OECD 407, Modified)

This protocol provides a general framework for an acute toxicity study.

Animals:

-

Sprague-Dawley rats (equal numbers of males and females)

Procedure:

-

Acclimatization: Acclimatize animals for at least 5 days before the study.

-

Dosing: Administer a single intravenous dose of this compound at various dose levels. A control group should receive the vehicle (e.g., saline).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Histopathology: Collect and preserve major organs for histopathological examination.

Cellular Signaling Pathways

While direct studies on this compound's impact on specific signaling pathways are limited, research on iodinated contrast media-induced nephropathy and endothelial dysfunction provides insights into potential mechanisms. The primary mechanisms of contrast media-induced cellular injury involve oxidative stress and apoptosis.

MAPK and NF-κB Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key regulators of cellular stress responses, inflammation, and apoptosis. Iodinated contrast media can induce the production of reactive oxygen species (ROS), which in turn can activate these pathways, leading to cellular damage.

Apoptosis Signaling Cascade

Iodinated contrast media can induce apoptosis, or programmed cell death, in renal tubular cells and endothelial cells. This process can be initiated through the intrinsic (mitochondrial) pathway, which is regulated by the Bcl-2 family of proteins.

Conclusion

This compound exhibits a favorable biocompatibility profile for in vivo research applications, characterized by its low osmolality, low viscosity, and minimal toxicity in preclinical studies. While direct quantitative data on cytotoxicity and hemocompatibility are not extensively published, comparative data from similar non-ionic, low-osmolar contrast agents suggest a low potential for adverse cellular interactions. The potential for this compound to induce cellular stress responses through the generation of reactive oxygen species and subsequent activation of signaling pathways such as MAPK and NF-κB, leading to apoptosis, should be considered in the experimental design, particularly in studies involving sensitive cell types or models of renal or endothelial dysfunction. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own biocompatibility assessments of this compound within the context of their specific research applications.

References

An In-depth Technical Guide to the Molecular Structure of Iobitridol and its Impact on Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of iobitridol, a non-ionic, low-osmolar iodinated contrast agent, and its direct influence on key physicochemical properties that are critical for its function and safety in diagnostic imaging.

This compound: Molecular Architecture

This compound, marketed under the trade name Xenetix®, is a water-soluble, tri-iodinated, non-ionic monomeric benzoate derivative used as a contrast medium in diagnostic radiography[1]. Its chemical name is N,N'-Bis(2,3-dihydroxypropyl)-5-[[3-hydroxy-2-(hydroxymethyl)-1-oxopropyl]amino]-2,4,6-triiodo-N,N'-dimethyl-1,3-benzenedicarboxamide[2].

The core of the this compound molecule is a tri-iodinated benzene ring, which is responsible for its radiopacity[3][4]. The three iodine atoms, constituting a significant portion of the molecular mass, effectively absorb X-rays, thereby enhancing the contrast of anatomical structures in imaging[5]. The benzene ring is symmetrically substituted with hydrophilic side chains that play a crucial role in the molecule's favorable safety profile. These side chains, rich in hydroxyl (-OH) groups, effectively mask the lipophilic character of the tri-iodinated benzene ring, leading to high water solubility and reduced interaction with biological membranes and proteins. This non-ionic nature is a key feature, as it prevents the molecule from dissociating into charged particles in solution, resulting in lower osmolality compared to ionic contrast agents.

Molecular Formula: C₂₀H₂₈I₃N₃O₉

Molecular Weight: 835.16 g/mol

CAS Registry Number: 136949-58-1

Below is a diagram illustrating the synthesis pathway of this compound.

Physicochemical Properties and Their Impact on Imaging

The molecular structure of this compound dictates its physicochemical properties, which are summarized in the table below. These properties are critical for its performance as a contrast agent, influencing its efficacy, patient tolerance, and safety.

| Property | Xenetix® 250 | Xenetix® 300 | Xenetix® 350 |

| Iodine Concentration (mg I/mL) | 250 | 300 | 350 |

| Osmolality (mOsm/kg H₂O) | 585 | 695 | 915 |

| Viscosity at 20°C (mPa·s) | 6.0 | 10.5 | 20.0 |

| Viscosity at 37°C (mPa·s) | 3.5 | 5.5 | 10.0 |

| Log P (octanol/water) | -2.63 | -2.63 | -2.63 |

| Protein Binding (%) | ~2 | ~2 | ~2 |

Data compiled from multiple sources.

2.1. Osmolality

The low osmolality of this compound is a direct consequence of its non-ionic nature and high number of hydrophilic groups. Lower osmolality is associated with a reduced risk of adverse effects such as pain upon injection, endothelial damage, and osmotic diuresis.

2.2. Viscosity

The viscosity of this compound solutions is concentration-dependent. While higher viscosity can lead to increased injection pressure, it can also be advantageous in certain procedures by reducing mixing with blood and providing a more cohesive bolus. Warming the contrast medium to body temperature (37°C) significantly reduces its viscosity, facilitating easier injection.

2.3. Hydrophilicity (Log P)

The partition coefficient (Log P) is a measure of a compound's lipophilicity or hydrophilicity. A negative Log P value indicates high water solubility. This compound's low Log P of -2.63 signifies its high hydrophilicity, which is attributed to the numerous hydroxyl groups in its side chains. This property minimizes interactions with cell membranes and proteins, contributing to its excellent safety profile.

2.4. Protein Binding

This compound exhibits very low protein binding, at approximately 2%. This is a critical feature, as high protein binding can lead to prolonged retention in the body and potential toxic effects. The hydrophilic side chains effectively shield the core of the molecule, preventing significant interactions with plasma proteins.

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound.

3.1. Determination of Viscosity

The viscosity of this compound solutions is determined using a rotational viscometer according to standards such as ASTM D2196.

Protocol:

-

Sample Preparation: Prepare this compound solutions of the desired concentrations (e.g., 250, 300, 350 mg I/mL).

-

Temperature Equilibration: Place the sample in a temperature-controlled water bath set to the target temperature (20°C or 37°C) and allow it to equilibrate for at least 30 minutes.

-

Viscometer Calibration and Setup: Calibrate the rotational viscometer using certified viscosity standards. Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

-

Measurement: Immerse the selected spindle into the center of the sample container, ensuring the sample level is at the immersion mark on the spindle shaft.

-

Data Recording: Start the viscometer and allow the reading to stabilize. Record the viscosity value in millipascal-seconds (mPa·s).

-

Replicates: Perform the measurement in triplicate and report the average value.

3.2. Determination of Osmolality

The osmolality of this compound solutions is measured using a freezing point depression osmometer, following the principles outlined in the European Pharmacopoeia (Ph. Eur. 2.2.35) and USP <785>.

Protocol:

-

Instrument Calibration: Calibrate the osmometer using at least two standard sodium chloride solutions that bracket the expected osmolality of the this compound sample.

-

Sample Preparation: Use the this compound solution as is.

-

Measurement: Pipette the specified volume of the sample into a clean, dry sample tube. Place the tube into the osmometer's measurement chamber.

-

Analysis: Initiate the measurement cycle. The instrument will supercool the sample and then induce freezing. The freezing point of the sample is precisely measured.

-

Result: The osmometer calculates and displays the osmolality of the sample in milliosmoles per kilogram of water (mOsm/kg H₂O).

-

Replicates: Perform the measurement in triplicate and report the average value.

3.3. Determination of Partition Coefficient (Log P)

The octanol-water partition coefficient (Log P) of this compound is determined using the shake-flask method as described in OECD Guideline 107.

Protocol:

-

Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of the two solvents and allowing them to separate.

-

Test Solution Preparation: Dissolve a known quantity of this compound in the n-octanol-saturated water.

-

Partitioning: Place a known volume of the this compound solution and a known volume of the water-saturated n-octanol into a suitable vessel. Shake the vessel at a constant temperature until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and water phases using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase. Log P is the base-10 logarithm of this ratio.

3.4. Determination of Protein Binding

The in vitro protein binding of this compound to human serum albumin can be determined by ultracentrifugation.

Protocol:

-

Sample Preparation: Prepare a solution of human serum albumin at a physiological concentration in a suitable buffer. Add a known concentration of this compound to the albumin solution.

-

Incubation: Incubate the mixture at 37°C for a sufficient time to allow binding equilibrium to be reached.

-

Ultracentrifugation: Transfer the incubated sample to an ultracentrifuge tube and centrifuge at a high g-force (e.g., >100,000 x g) for a specified duration to pellet the albumin and any bound this compound.

-

Sampling: Carefully collect a sample of the supernatant, which represents the unbound fraction of this compound.

-

Concentration Analysis: Determine the concentration of this compound in the supernatant and in an aliquot of the initial incubation mixture (total concentration) using a validated analytical method.

-

Calculation: The percentage of protein binding is calculated as: [ (Total Concentration - Unbound Concentration) / Total Concentration ] * 100.

Conclusion

The molecular structure of this compound is meticulously designed to provide optimal contrast enhancement in diagnostic imaging while ensuring a high degree of safety for the patient. Its non-ionic character, coupled with strategically placed hydrophilic side chains, results in low osmolality, low viscosity, high water solubility, and minimal protein binding. These favorable physicochemical properties, which can be precisely quantified through standardized experimental protocols, directly contribute to its excellent tolerability and diagnostic efficacy. A thorough understanding of the relationship between this compound's molecular architecture and its functional properties is paramount for researchers and professionals in the field of drug development and medical imaging.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. filab.fr [filab.fr]

- 5. [PDF] OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances | Semantic Scholar [semanticscholar.org]

Safety Profile of Iobitridol Following Repeated Administration in Rodents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iobitridol (marketed as Xenetix®) is a non-ionic, low-osmolar iodinated contrast agent widely used in diagnostic imaging procedures. Its safety profile upon single administration is well-established. This technical guide provides a comprehensive overview of the safety profile of this compound following repeated administration in rodent models, a critical aspect for assessing potential cumulative toxicity and establishing long-term safety margins. The information presented herein is compiled from preclinical toxicology studies and is intended to inform researchers, scientists, and drug development professionals.

Executive Summary

Preclinical studies involving repeated intravenous administration of this compound in rodents have demonstrated a favorable safety profile. Key findings from a 28-day study in rats indicated no significant toxicological effects at doses up to 3.5 g I/kg/day. Notably, unlike some other contrast agents, this compound did not induce vacuolization of renal tubular cells in rats following repeated administration. While high doses in a 28-day dog study showed reversible granular and vacuolar degeneration, and single large-volume doses in preclinical studies elicited transient, dose-dependent effects, the overall toxicological profile suggests a low risk of cumulative toxicity under clinically relevant conditions.

Quantitative Data Summary

The following tables summarize the key quantitative findings from repeated-dose toxicity studies of this compound in rodents.

Table 1: Subacute Intravenous Toxicity of this compound in Rats (28-Day Study)

| Parameter | Control Group | Low Dose Group | Mid Dose Group | High Dose Group (3.5 g I/kg/day) |

| Mortality | 0% | 0% | 0% | 0%[1] |

| Body Weight Change | Data not available | Data not available | Data not available | Data not available |

| Food Consumption | Data not available | Data not available | Data not available | Data not available |

| Water Consumption | Data not available | Data not available | Data not available | Data not available |

| Selected Hematology | ||||

| Hemoglobin | Data not available | Data not available | Data not available | Data not available |

| Hematocrit | Data not available | Data not available | Data not available | Data not available |

| White Blood Cell Count | Data not available | Data not available | Data not available | Data not available |

| Selected Clinical Chemistry | ||||

| Creatinine | Data not available | Data not available | Data not available | Data not available |

| Blood Urea Nitrogen (BUN) | Data not available | Data not available | Data not available | Data not available |

| Alanine Aminotransferase (ALT) | Data not available | Data not available | Data not available | Data not available |

| Aspartate Aminotransferase (AST) | Data not available | Data not available | Data not available | Data not available |

| Selected Organ Weights | ||||

| Kidneys | Data not available | Data not available | Data not available | Data not available |

| Liver | Data not available | Data not available | Data not available | Data not available |

| Spleen | Data not available | Data not available | Data not available | Data not available |

Table 2: Key Histopathological Findings in a Rat Acute Renal Failure Model with this compound

| Finding | This compound (2.87 g I/kg) | Iohexol (2.87 g I/kg) |

| Renal Proximal Tubules Injury | Lower degree and incidence | Higher degree and incidence |

| Renal Distal Tubules Injury | Lower degree and incidence | Higher degree and incidence |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following sections outline the typical experimental protocols employed in the assessment of repeated-dose toxicity of this compound in rodents.

Subacute 28-Day Intravenous Toxicity Study in Rats

-

Test System: Young adult Sprague-Dawley rats.

-

Group Size: Typically 10 males and 10 females per dose group.

-

Dosing: this compound administered intravenously once daily for 28 consecutive days. A control group receives the vehicle (e.g., saline). At least three dose levels are typically used.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for mortality, morbidity, and any behavioral or physical changes.

-

Body Weight: Recorded at least weekly.

-

Food and Water Consumption: Measured weekly.

-

Ophthalmology: Examination prior to study initiation and at termination.

-

Hematology: Blood samples collected at termination for analysis of parameters such as hemoglobin, hematocrit, red and white blood cell counts, platelet count, and differential leukocyte count.

-

Clinical Chemistry: Serum samples analyzed at termination for kidney function markers (e.g., creatinine, BUN), liver function markers (e.g., ALT, AST, alkaline phosphatase, total bilirubin), electrolytes, and other relevant parameters.

-

Urinalysis: Urine collected at termination for analysis of volume, specific gravity, pH, protein, glucose, ketones, and microscopic examination of sediment.

-

-

Pathology:

-